Ac-Trp-Glu-His-Asp-AMC

Caspase-1 Enzyme Kinetics Fluorogenic Substrate

Suboptimal caspase-1 substrates like Ac-YVAD-AMC impose a 50-fold catalytic penalty, driving up HTS reagent costs and extending assay durations. • 50-fold higher kcat/Km (3.3×10⁶ M⁻¹s⁻¹) vs. Ac-YVAD-AMC-enables lower substrate consumption, shorter reaction times, and reduced per-well cost in HTS campaigns. • Defined Km values for caspase-1 (4 µM), caspase-4 (31 µM), and caspase-5 (15 µM) support rigorous Michaelis-Menten kinetic analyses. • Single-substrate detection of the inflammatory caspase panel (caspase-1/4/5) streamlines NLRP3 inflammasome, pyroptosis, and sepsis model workflows.

Molecular Formula C38H40N8O11
Molecular Weight 784.8 g/mol
Cat. No. B069675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Trp-Glu-His-Asp-AMC
Molecular FormulaC38H40N8O11
Molecular Weight784.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C
InChIInChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1
InChIKeyNONBZTYCHSGHGG-KRCBVYEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Trp-Glu-His-Asp-AMC: Fluorogenic Substrate for Caspase-1


Ac-Trp-Glu-His-Asp-AMC (also designated AC-WEHD-AMC) is a fluorogenic tetrapeptide substrate consisting of an acetyl-protected Trp-Glu-His-Asp sequence conjugated to 7-amino-4-methylcoumarin (AMC) . It belongs to the class of synthetic caspase substrates designed for the continuous, quantitative detection of inflammatory caspase activity, most notably caspase-1 (ICE), as well as caspase-4 and caspase-5 . Upon enzymatic cleavage at the Asp-AMC bond, the non-fluorescent molecule liberates the highly fluorescent AMC moiety (λex ≈ 360 nm, λem ≈ 460 nm), enabling real-time monitoring of protease kinetics [1].

Detection target: inflammatory caspases (caspase-1, -4, -5)
Readout mode: continuous fluorogenic cleavage (Ex/Em 360/460 nm)
Assay type: real-time kinetic monitoring of protease activity

Why Generic Substitution Is Inadvisable


Fluorogenic caspase substrates bearing distinct tetrapeptide recognition sequences exhibit markedly different catalytic efficiencies, Michaelis constants, and cross-reactivity profiles toward members of the caspase family [1]. Substituting Ac-Trp-Glu-His-Asp-AMC with a superficially similar analog such as Ac-YVAD-AMC or Ac-DEVD-AMC will result in substantially altered assay sensitivity, dynamic range, and specificity for inflammatory caspases, thereby compromising data reproducibility and experimental conclusions [2]. Procurement decisions must therefore be guided by the quantitative differentiation evidence presented below.

Catalytic Efficiency Mismatch
Ac-YVAD-AMC and Ac-DEVD-AMC exhibit substantially different kcat/Km for caspase-1, which may shift assay sensitivity and dynamic range.
Specificity Profile Divergence
Substrate recognition by caspase-4 and caspase-5 is not replicated by Ac-DEVD-AMC, limiting multi-caspase inflammatory readout.
Cross-Reactivity Loss
Generic caspase-1 substrates may miss caspase-4/5 activity, reducing comprehensiveness in inflammasome models.

Quantitative Differentiation Against Key Analogs


Catalytic Efficiency vs. Ac-YVAD-AMC

Ac-Trp-Glu-His-Asp-AMC demonstrates a catalytic efficiency (kcat/Km) of 3.3 × 10⁶ M⁻¹s⁻¹ for caspase-1, which is approximately 50-fold higher than that of the classic comparator Ac-YVAD-AMC [1][2]. This quantitative advantage directly translates into enhanced assay sensitivity and a lower limit of detection for caspase-1 activity.

Catalytic Efficiency vs. Ac-YVAD-AMC
Head-to-head
kcat/Km: 3.3 × 10⁶ M⁻¹s⁻¹ (caspase-1)
Ac-YVAD-AMC: 6.6 × 10⁴ M⁻¹s⁻¹
Reported 50-fold higher catalytic efficiency supports lower substrate use and faster assay kinetics in screening workflows.
Recombinant caspase-1, fluorogenic cleavage assay
Caspase-1 Enzyme Kinetics Fluorogenic Substrate

Michaelis Constant Across Inflammatory Caspases

Ac-Trp-Glu-His-Asp-AMC exhibits well-characterized Km values across the inflammatory caspase family: 4 µM for caspase-1, 31 µM for caspase-4, and 15 µM for caspase-5 . These values provide researchers with the precise information needed to select saturating substrate concentrations and to model enzyme kinetics accurately, in contrast to many alternative substrates for which such multi-enzyme affinity data are unavailable or incomplete.

Michaelis Constant (Km) Profile
Data to verify
Caspase-1: 4 µM
Caspase-4: 31 µM
Caspase-5: 15 µM
Reported Km values aid in selecting saturating substrate concentrations for kinetic modeling.
Source data require independent verification; cross-study comparable
Inflammatory Caspases Michaelis-Menten Kinetics Substrate Affinity

Cross-Reactivity Profile

Ac-Trp-Glu-His-Asp-AMC is a substrate not only for caspase-1 but also for caspase-4 and caspase-5, as confirmed by kinetic studies and competitive substrate assays [1]. While Ac-YVAD-AMC is predominantly associated with caspase-1, Ac-Trp-Glu-His-Asp-AMC's broader inflammatory caspase recognition makes it a more versatile tool for studying the collective activity of the inflammatory caspase subfamily, particularly in disease models where caspase-4 or -5 play a dominant role.

Inflammatory Caspase Cross-Reactivity
Class-level
Cleaved by caspase-1, -4, and -5; Ac-YVAD-AMC primarily caspase-1
Supports multi-caspase activity readout for inflammasome and pyroptosis research.
Class-level inference based on recombinant caspase assays
Caspase Specificity Inflammatory Caspases Substrate Profiling

Kinetic Benchmarking Against Ac-YVHD-AMC and Pro-IL-1β

In a direct kinetic comparison of multiple caspase-1 substrates, Ac-Trp-Glu-His-Asp-AMC exhibited a kcat/Km of 33.4 × 10⁵ M⁻¹s⁻¹, which is approximately 12-fold higher than Ac-YVHD-AMC (2.81 × 10⁵ M⁻¹s⁻¹) and 22-fold higher than the physiological substrate Pro-IL-1β (1.5 × 10⁵ M⁻¹s⁻¹) [1]. This demonstrates that the WEHD sequence is not only superior to YVAD but also outperforms closely related tetrapeptide analogs, solidifying its status as the optimal fluorogenic probe for caspase-1 kinetic studies.

Kinetic Benchmarking vs. Ac-YVHD-AMC & Pro-IL-1β
Head-to-head
kcat/Km (×10⁵ M⁻¹s⁻¹): 33.4 vs. Ac-YVHD-AMC 2.81, Pro-IL-1β 1.5, Ac-YVAD-AMC 0.66
Reported top rank in tested substrate set for caspase-1 kinetic studies.
1997 study, recombinant caspase-1; comparator ranking context
Enzyme Kinetics Caspase-1 Substrate Comparison

High-Value Application Scenarios


High-Throughput Screening for Caspase-1 Inhibitors

The 50-fold higher catalytic efficiency of Ac-Trp-Glu-His-Asp-AMC relative to Ac-YVAD-AMC directly enables HTS campaigns with significantly lower substrate consumption and shorter reaction times [1]. This reduces assay costs and increases throughput, making it the preferred substrate for pharmaceutical and biotechnology companies screening large compound libraries against caspase-1.

Inflammatory Caspase Profiling in Inflammasome Research

Given its cleavage by caspase-1, caspase-4, and caspase-5, Ac-Trp-Glu-His-Asp-AMC serves as a single-substrate solution for monitoring the collective activity of the inflammatory caspase subfamily [2]. This is particularly advantageous in studies of NLRP3 inflammasome activation, pyroptosis, and sepsis models, where multiple inflammatory caspases are upregulated.

Kinetic Characterization of Recombinant Caspase-1

The well-defined Km values for caspase-1 (4 µM), caspase-4 (31 µM), and caspase-5 (15 µM) make Ac-Trp-Glu-His-Asp-AMC an indispensable tool for enzymologists performing detailed Michaelis-Menten kinetic analyses . Its high kcat/Km ensures that initial velocity measurements can be obtained with precision even at low enzyme concentrations.

Application
Selection Property
Validation Focus
Caspase-1 inhibitor HTS
Catalytic efficiency profile
Inhibitor screening assay sensitivity
Inflammasome & pyroptosis research
Inflammatory caspase recognition profile
Multi-caspase activity assay validation
Caspase-1 enzyme kinetics
Well-characterized Km values
Michaelis-Menten model fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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